molecular formula C18H16N4O3S B496122 {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid CAS No. 676630-78-7

{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid

Cat. No.: B496122
CAS No.: 676630-78-7
M. Wt: 368.4g/mol
InChI Key: ZUFLRKYXKXHEMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The presence of a triazole nucleus in this compound suggests that it may interact with its targets in a similar manner.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors), and antitubercular agents . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The presence of a triazole nucleus in this compound suggests that it may have similar pharmacokinetic properties to other triazole-containing drugs .

Result of Action

Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

The synthesis of triazole compounds has been reported to be environmentally benign, producing water and ammonia as the only by-products, and exhibiting a low environmental factor, eco-scale penalty, and process mass intensity . This suggests that the compound may have a favorable environmental profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid typically involves multiple steps, starting with the formation of the triazolo-benzimidazole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

the general approach would involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid is primarily used in proteomics research. Its unique structure allows it to interact with various proteins, making it useful for studying protein-protein interactions, enzyme activity, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid lies in its combination of structural elements, which confer specific biochemical properties. The presence of the thioacetic acid moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique reactivity and binding characteristics .

Properties

IUPAC Name

2-[[4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-16(24)12-26-18-20-19-17-21(10-11-25-13-6-2-1-3-7-13)14-8-4-5-9-15(14)22(17)18/h1-9H,10-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFLRKYXKXHEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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